2-(2-Chloro-5-methylpyridin-4-yl)acetic acid
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Overview
Description
2-(2-Chloro-5-methylpyridin-4-yl)acetic acid is an organic compound with the molecular formula C8H8ClNO2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-methylpyridin-4-yl)acetic acid typically involves the chlorination of 5-methylpyridine followed by carboxylation. One common method is the reaction of 5-methylpyridine with chlorine gas in the presence of a catalyst to form 2-chloro-5-methylpyridine. This intermediate is then reacted with a carboxylating agent, such as carbon dioxide, under high pressure and temperature to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-5-methylpyridin-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and are carried out in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include pyridine N-oxides, amine derivatives, and various substituted pyridines, depending on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Chloro-5-methylpyridin-4-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-methylpyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-4-methylpyridin-2-yl)acetic acid
- 2-(6-Chloro-5-methylpyridin-3-yl)acetic acid
Uniqueness
2-(2-Chloro-5-methylpyridin-4-yl)acetic acid is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific research and industrial applications.
Properties
Molecular Formula |
C8H8ClNO2 |
---|---|
Molecular Weight |
185.61 g/mol |
IUPAC Name |
2-(2-chloro-5-methylpyridin-4-yl)acetic acid |
InChI |
InChI=1S/C8H8ClNO2/c1-5-4-10-7(9)2-6(5)3-8(11)12/h2,4H,3H2,1H3,(H,11,12) |
InChI Key |
SZQAZNVVAZYNOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1CC(=O)O)Cl |
Origin of Product |
United States |
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